molecular formula C17H12ClN3O2S B10821507 2-[(Z)-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid

2-[(Z)-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid

Cat. No.: B10821507
M. Wt: 357.8 g/mol
InChI Key: DDEIFUOYHWEWSS-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid is a member of the class of 1,3-thiazoles. It is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH) with an IC50 of 32 nM. This compound exhibits antineoplastic activity and broad-spectrum antiviral activity against various RNA viruses, including influenza A, Zika, Ebola, and SARS-CoV-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid involves the reaction of 4-(2-chlorophenyl)-1,3-thiazol-2-ylhydrazine with 2-formylbenzoic acid under specific conditions. The reaction typically occurs in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-[(Z)-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Investigated for its biological activities, including its role as an inhibitor of hDHODH.

    Medicine: Explored for its antineoplastic and antiviral properties, making it a potential candidate for drug development.

Mechanism of Action

The compound exerts its effects by inhibiting human dihydroorotate dehydrogenase (hDHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway. By inhibiting this enzyme, the compound disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This inhibition leads to the suppression of cell proliferation and viral replication .

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorophenyl)-1,3-thiazol-2-ylhydrazine: A precursor in the synthesis of the target compound.

    2-formylbenzoic acid: Another precursor used in the synthesis.

    Other 1,3-thiazole derivatives: Compounds with similar structures and biological activities.

Uniqueness

2-[(Z)-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid is unique due to its potent inhibitory activity against hDHODH and its broad-spectrum antiviral and antineoplastic properties. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C17H12ClN3O2S

Molecular Weight

357.8 g/mol

IUPAC Name

2-[(Z)-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C17H12ClN3O2S/c18-14-8-4-3-7-13(14)15-10-24-17(20-15)21-19-9-11-5-1-2-6-12(11)16(22)23/h1-10H,(H,20,21)(H,22,23)/b19-9-

InChI Key

DDEIFUOYHWEWSS-OCKHKDLRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC2=NC(=CS2)C3=CC=CC=C3Cl)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3Cl)C(=O)O

Origin of Product

United States

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